3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one
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Overview
Description
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-b]quinoline structure, followed by the introduction of the benzodioxine and methoxyphenyl groups. The final steps involve the incorporation of the amino group and the carbonyl functionality under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-amino-2-bromodibenzofuran hydrochloride: Shares some structural similarities but differs in functional groups and overall structure.
4-methoxyphenyl derivatives: Compounds with similar aromatic ring systems but different substituents.
Uniqueness
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is unique due to its combination of functional groups and the specific arrangement of its molecular structure
Properties
IUPAC Name |
3-amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5S/c1-29(2)13-18-23(19(32)14-29)22(15-4-7-17(34-3)8-5-15)24-25(30)27(37-28(24)31-18)26(33)16-6-9-20-21(12-16)36-11-10-35-20/h4-9,12H,10-11,13-14,30H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWZTWFSVAKQMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC5=C(C=C4)OCCO5)N)C6=CC=C(C=C6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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